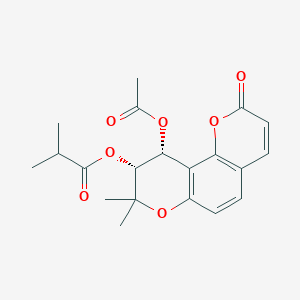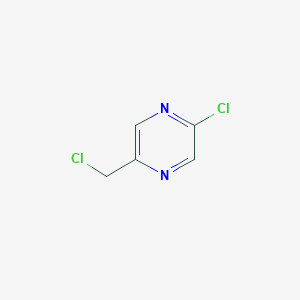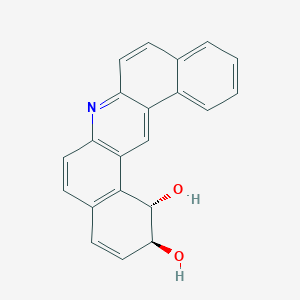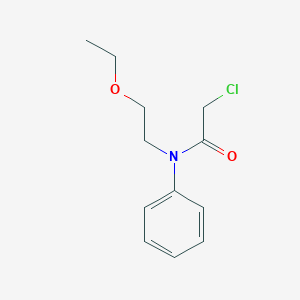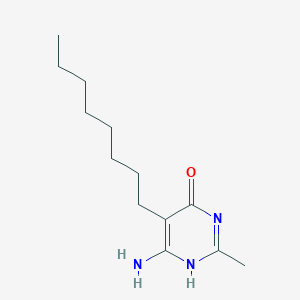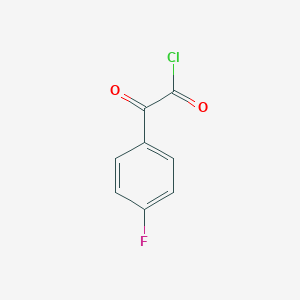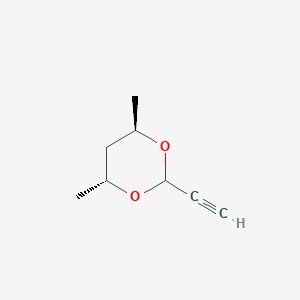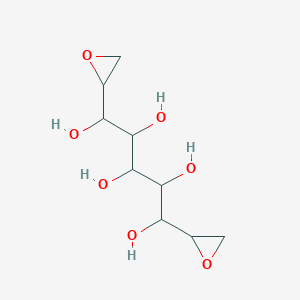
1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a powerful oxidizing agent that has been used in various chemical reactions, including the synthesis of organic compounds and the oxidation of alcohols.
Mécanisme D'action
The mechanism of action of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol involves the transfer of an oxygen atom to the substrate molecule. The oxygen atom is transferred from the dioxirane group to the substrate molecule, resulting in the oxidation of the substrate. This mechanism is highly efficient and selective, making 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol a valuable oxidizing agent in organic synthesis.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol. However, it has been reported that it may have toxic effects on living organisms. Therefore, caution should be taken when handling this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol is its high efficiency and selectivity in oxidizing various substrates. It is also relatively easy to synthesize and purify. However, one of its limitations is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol. One area of research could be the development of more efficient and selective oxidizing agents for organic synthesis. Additionally, further research could be done on the biochemical and physiological effects of this compound to better understand its potential toxicity. Finally, research could be done on the potential applications of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol in the production of new chemicals and materials.
Méthodes De Synthèse
The synthesis of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol involves the reaction of Oxone (potassium peroxymonosulfate) with 1,2,3,4,5-pentanepentanol. The reaction is carried out in an aqueous solution at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol.
Applications De Recherche Scientifique
1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol has been used in various scientific research applications. One of its most significant applications is in the synthesis of organic compounds. It has been used to oxidize alcohols to aldehydes and ketones, which are essential building blocks in organic synthesis. Additionally, it has been used in the synthesis of epoxides, which are important intermediates in the production of various chemicals.
Propriétés
Numéro CAS |
108354-43-4 |
|---|---|
Nom du produit |
1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol |
Formule moléculaire |
C9H16O7 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
1,5-bis(oxiran-2-yl)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C9H16O7/c10-5(3-1-15-3)7(12)9(14)8(13)6(11)4-2-16-4/h3-14H,1-2H2 |
Clé InChI |
LUCBFMMOZUJPIX-UHFFFAOYSA-N |
SMILES |
C1C(O1)C(C(C(C(C(C2CO2)O)O)O)O)O |
SMILES canonique |
C1C(O1)C(C(C(C(C(C2CO2)O)O)O)O)O |
Synonymes |
1,5-dioxiranyl-1,2,3,4,5-pentanepentanol WF 3405 WF-3405 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



